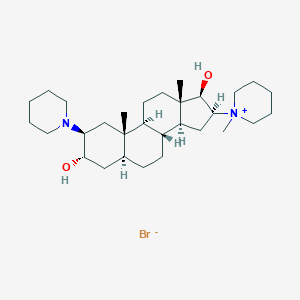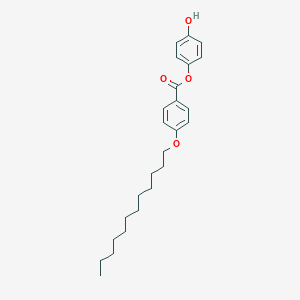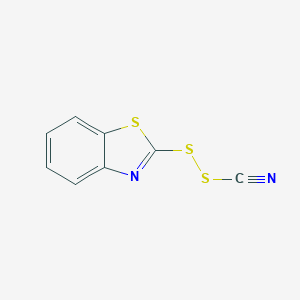
1,2,3,4,6,11-Hexahydro-5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2-naphthacenecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2,3-dihydro-1H-tetracene-2-carboxylic acid is a complex organic compound with the molecular formula C20H14O8 and a molecular weight of 382.32 g/mol This compound is known for its unique structure, which includes multiple hydroxyl and methoxy groups, as well as a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2,3-dihydro-1H-tetracene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid derivatives under specific conditions . The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, it involves similar synthetic routes with optimized reaction conditions to maximize yield and purity. Safety measures and quality control are crucial in industrial settings to ensure the compound’s consistency and reliability .
Análisis De Reacciones Químicas
Types of Reactions
5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2,3-dihydro-1H-tetracene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2,3-dihydro-1H-tetracene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2,3-dihydro-1H-tetracene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. It may inhibit or activate certain enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Acetyl-2,7-dihydroxy-1-methoxy-4,6,11-trioxo-4,4a,6,12-tetrahydro-1H-benzo[b]xanthen-12a(11H)-carboxylic acid
- Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
Uniqueness
5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2,3-dihydro-1H-tetracene-2-carboxylic acid is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.
Propiedades
IUPAC Name |
5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2,3-dihydro-1H-tetracene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O8/c1-28-11-4-2-3-8-13(11)19(25)15-14(16(8)22)17(23)9-5-7(20(26)27)6-10(21)12(9)18(15)24/h2-4,7,23-24H,5-6H2,1H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFVPSSGZHITLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4=O)C(=O)O)C(=C3C2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)










